7-Ethyl-3-methyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one
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Overview
Description
7-Ethyl-3-methyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-3-methyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate pyrazolone, which is then subjected to cyclization with 2-chloro-3-methylpyridine under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-3-methyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, oxo derivatives, and reduced forms of the original compound .
Scientific Research Applications
Chemistry
In chemistry, 7-Ethyl-3-methyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound has been studied for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for specific enzymes and receptors .
Medicine
Medicinally, this compound derivatives have been investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .
Mechanism of Action
The mechanism of action of 7-Ethyl-3-methyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction processes and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine
- 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
7-Ethyl-3-methyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups contribute to its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
7-ethyl-3-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one |
InChI |
InChI=1S/C10H14N2O/c1-3-8-4-5-9(13)10-7(2)6-11-12(8)10/h6,8H,3-5H2,1-2H3 |
InChI Key |
NBLYLOHULWFQJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=O)C2=C(C=NN12)C |
Origin of Product |
United States |
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